molecular formula C20H21ClN4O2 B8379226 1h-Pyrrolo[2,3-c]pyridine-4-carboxamide,7-[(3-chlorophenyl)amino]-n-[(tetrahydro-2h-pyran-4-yl)methyl]-

1h-Pyrrolo[2,3-c]pyridine-4-carboxamide,7-[(3-chlorophenyl)amino]-n-[(tetrahydro-2h-pyran-4-yl)methyl]-

Cat. No. B8379226
M. Wt: 384.9 g/mol
InChI Key: RYOFUUUJOIUOEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Pyrrolo[2,3-c]pyridine-4-carboxamide,7-[(3-chlorophenyl)amino]-n-[(tetrahydro-2h-pyran-4-yl)methyl]- is a useful research compound. Its molecular formula is C20H21ClN4O2 and its molecular weight is 384.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1h-Pyrrolo[2,3-c]pyridine-4-carboxamide,7-[(3-chlorophenyl)amino]-n-[(tetrahydro-2h-pyran-4-yl)methyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h-Pyrrolo[2,3-c]pyridine-4-carboxamide,7-[(3-chlorophenyl)amino]-n-[(tetrahydro-2h-pyran-4-yl)methyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C20H21ClN4O2

Molecular Weight

384.9 g/mol

IUPAC Name

7-(3-chloroanilino)-N-(oxan-4-ylmethyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxamide

InChI

InChI=1S/C20H21ClN4O2/c21-14-2-1-3-15(10-14)25-19-18-16(4-7-22-18)17(12-23-19)20(26)24-11-13-5-8-27-9-6-13/h1-4,7,10,12-13,22H,5-6,8-9,11H2,(H,23,25)(H,24,26)

InChI Key

RYOFUUUJOIUOEV-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CNC(=O)C2=CN=C(C3=C2C=CN3)NC4=CC(=CC=C4)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 7-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid (tetrahydro-pyran-4-ylmethyl)-amide (20 mg), 3-chloroaniline (15 ul), and methanesulfonic acid (9 ul) in 1,4-dioxane (0.5 ml) was heated under microwave conditions at 180° C. for 30 minutes. The solid mass obtained was dissolved in methanol, transferred to a round bottom flask and evaporated. The residue was partitioned between ethyl acetate and 5% sodium hydrogen carbonate solution whereby the title compound remained as a solid at the interface. The solid was filtered off, and washed with 5% sodium hydrogen carbonate solution, water and diethyl ether, then sucked dry and dried at 60° C. under vacuum to afford the title compound (17 mg).
Quantity
15 μL
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reactant
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9 μL
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reactant
Reaction Step One
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0.5 mL
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solvent
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0 (± 1) mol
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solvent
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